Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-
Description
Properties
CAS No. |
143560-36-5 |
|---|---|
Molecular Formula |
C14H8N4O3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-[anilino-(5-nitrofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4O3/c15-8-10(9-16)14(17-11-4-2-1-3-5-11)12-6-7-13(21-12)18(19)20/h1-7,17H |
InChI Key |
YQACGRUFELWJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)C#N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitro-2-Furaldehyde
The nitro-furanyl moiety is critical. While direct nitration of 2-furaldehyde is challenging due to furan ring instability, alternative routes include:
- Electrophilic Nitration : Introducing a nitro group at the 5-position of 2-furaldehyde via controlled nitration.
- Oxidation of Nitro-Furan Alcohol : Reducing 5-nitro-2-furanol to the aldehyde, though this requires careful oxidation conditions to avoid ring degradation.
Key Challenges:
- Nitro-furans are prone to decomposition under harsh conditions.
- Regioselectivity control during nitration is essential.
Formation of Schiff Base Intermediate
Aniline reacts with 5-nitro-2-furaldehyde to form a Schiff base (imine) under mild acidic or neutral conditions:
$$
\text{5-Nitro-2-furaldehyde} + \text{Aniline} \xrightarrow{\text{H}^+/\text{H}2\text{O}} \text{Schiff Base} + \text{H}2\text{O}
$$
Optimal Conditions:
Knoevenagel Condensation with Malononitrile
The Schiff base undergoes condensation with malononitrile in the presence of a base catalyst:
$$
\text{Schiff Base} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Propanedinitrile Derivative} + \text{H}_2\text{O}
$$
Critical Parameters:
- Catalyst : Piperidine, ammonium acetate, or KOH.
- Solvent : Ethanol, DMF, or acetonitrile.
- Temperature : Reflux (60–90°C) for 4–12 hours.
Reaction Optimization and Purification
Solvent and Catalyst Selection
Purification Techniques
| Method | Procedure | Yield |
|---|---|---|
| Crystallization | Dissolve in ethanol, cool to 0°C, filter. | Moderate (40–60%) |
| Column Chromatography | Use silica gel with ethyl acetate/hexane (1:4). | Higher purity |
Mechanistic Considerations
- Electrophilic Activation : The nitro group at the 5-position of the furan ring enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack by aniline.
- Base-Mediated Deprotonation : Malononitrile is deprotonated by the base catalyst, generating a nucleophilic enolate that attacks the Schiff base.
- Elimination Step : Water is eliminated, forming the conjugated methylene bridge.
Challenges and Mitigation Strategies
Comparison with Analogous Compounds
Chemical Reactions Analysis
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Condensation: The methylene bridge can undergo condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The phenylamino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound’s overall structure allows it to participate in multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to the propanedinitrile family, where substituents on the methylene group dictate chemical behavior. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound likely increases electrophilicity compared to methyl (in ) or methoxy (in ) substituents, making it more reactive in nucleophilic additions.
- Biological Activity: Nitrofuran derivatives (e.g., Furaltadone, Nifurtoinol) are known antibacterials , suggesting the target compound’s nitro-furan moiety may confer antimicrobial properties. In contrast, 2-chlorobenzylidenemalononitrile (CS gas) is a lacrimator, highlighting how substituents redirect applications .
Physicochemical Properties
While direct data on the target compound’s properties are absent, trends can be inferred:
- Thermal Stability: Methylfuran-substituted malononitrile () melts at 93–95°C, whereas chlorophenyl derivatives () are liquids at room temperature. The target compound’s melting point is expected to fall between these values due to nitro-group rigidity.
Biological Activity
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a furan ring substituted with a nitro group and a phenylamino moiety. The synthesis typically involves the reaction of appropriate nitriles with substituted anilines under controlled conditions. Various methods have been explored, including microwave-assisted synthesis and solvent-free conditions, which enhance yields and reduce reaction times.
Anticancer Activity
The compound's structural features may confer anticancer properties, as seen in related furan-based compounds. Research indicates that furan derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer lines. For example, studies on related compounds have shown IC50 values less than 20 µM against human cancer cell lines .
| Study | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Study A | A431 (epidermoid carcinoma) | <20 | |
| Study B | MCF-7 (breast cancer) | <15 |
The biological activity of propanedinitrile may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity towards nucleophiles in biological systems, potentially leading to DNA damage or disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of furan derivatives reported that compounds with similar structural motifs exhibited significant antibacterial activity. The findings suggest that the incorporation of nitro groups enhances interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Anticancer Properties : In vitro studies demonstrated that certain furan-based compounds could inhibit tumor growth by inducing reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells. This mechanism has been observed in several studies where furan derivatives were tested against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
